4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Description
4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a 3,4-dichlorophenylmethyl substituent and a tert-butoxycarbonyl (Boc) protecting group. This compound’s structural complexity suggests applications in medicinal chemistry (e.g., protease inhibitors) or agrochemical research (e.g., pesticidal intermediates) .
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO4/c1-17(2,3)24-16(23)20-9-11(8-14(20)15(21)22)6-10-4-5-12(18)13(19)7-10/h4-5,7,11,14H,6,8-9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNJIILYVLNZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves several steps, typically starting with the preparation of the pyrrolidine ring. The reaction conditions often include the use of reagents such as dichlorophenylmethyl chloride and isobutyl chloroformate. The industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrrolidine derivatives and dichlorophenyl-containing analogs to highlight key differences in physicochemical properties and functional roles.
Table 1: Structural and Functional Comparison
*LogP values calculated using ChemDraw or estimated via fragment-based methods.
Key Observations
Structural Diversity :
- The target compound’s pyrrolidine backbone distinguishes it from pyrimidine (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) or triazole-based analogs (e.g., propiconazole). Pyrrolidine’s conformational flexibility may enhance binding to biological targets .
- The Boc group in the target compound and (3R,4S)-4-(4-hydroxyphenyl)... analog improves synthetic stability compared to unprotected amines .
Physicochemical Properties :
- The dichlorophenyl group increases lipophilicity (LogP ~3.5) relative to the hydroxyphenyl analog (LogP ~1.8), suggesting better membrane permeability but lower aqueous solubility.
- Propiconazole’s higher LogP (~3.9) aligns with its fungicidal activity, which requires penetration through waxy plant cuticles .
Functional Roles :
- Dichlorophenyl vs. Hydroxyphenyl : The electron-withdrawing chlorine atoms in the target compound may enhance electrophilic reactivity, whereas the hydroxyphenyl group in the (3R,4S)-... derivative facilitates hydrogen bonding and solubility .
- Carboxylic Acid vs. Triazole : The carboxylic acid group enables salt formation for improved bioavailability, contrasting with propiconazole’s triazole ring, which directly inhibits fungal enzymes .
Biological Activity
The compound 4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a pyrrolidine derivative with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 374.26 g/mol. This compound is characterized by its unique structural features, including a dichlorophenyl group and a carboxylic acid functional group, which contribute to its biological activity.
Research indicates that this compound exhibits its biological activity primarily through interactions with specific enzymes and cellular receptors. It may function as an enzyme inhibitor or modulator of signaling pathways, influencing various physiological processes. Notably, it has shown potential in binding to certain receptors, which could lead to significant therapeutic effects.
Potential Biological Activities:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate the activity of specific receptors, impacting cellular signaling.
- DNA Interaction : There is evidence suggesting that it can intercalate into DNA, potentially influencing gene expression and replication.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Chlorophenyl)methyl-pyrrolidine-2-carboxylic acid | Contains a chlorophenyl group | Lacks dichloro substitution |
| 4-(Bromophenyl)methyl-pyrrolidine-2-carboxylic acid | Contains a bromophenyl group | Different halogen substitution |
| 1-(Isobutoxycarbonyl)pyrrolidine-2-carboxylic acid | Similar pyrrolidine structure | Different substituent on nitrogen |
The distinct combination of functional groups and structural characteristics in This compound contributes to its unique chemical reactivity and biological properties compared to these similar compounds .
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in cancer metabolism, suggesting its potential as an anticancer agent.
- Receptor Binding Studies : Research utilizing radiolabeled assays indicated that the compound binds selectively to specific receptors associated with neurodegenerative diseases, hinting at its therapeutic applicability in neurology.
- DNA Interaction Studies : Experimental results showed that the compound can intercalate into DNA strands, leading to alterations in gene expression patterns. This property may be leveraged for developing novel gene-targeting therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
